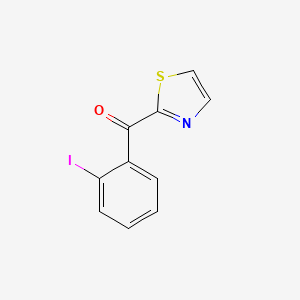

2-(2-Iodobenzoyl)thiazole

CAS No.:

Cat. No.: VC13544078

Molecular Formula: C10H6INOS

Molecular Weight: 315.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6INOS |

|---|---|

| Molecular Weight | 315.13 g/mol |

| IUPAC Name | (2-iodophenyl)-(1,3-thiazol-2-yl)methanone |

| Standard InChI | InChI=1S/C10H6INOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |

| Standard InChI Key | PZXOWWUHXPCSSU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=NC=CS2)I |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=NC=CS2)I |

Introduction

Structural Identification and Nomenclature Clarification

The compound commonly referred to as 2-(2-iodobenzoyl)thiazole is structurally congruent with 2-iodobenzo[d]thiazole, a benzothiazole derivative featuring an iodine substituent at the second position of the fused benzene ring. The molecular formula is C₇H₄INS, with a planar aromatic system comprising a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) fused to a benzene ring . The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Nomenclature discrepancies may arise due to alternative numbering systems or substituent positioning conventions, but the CAS registry (1123-99-5) unambiguously identifies this compound .

Physicochemical Properties

The physicochemical profile of 2-iodobenzo[d]thiazole is critical for its handling, synthesis, and application in further reactions. Key properties, as reported by Chemsrc , are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄INS |

| Molecular Weight | 261.083 g/mol |

| Density | 2.0±0.1 g/cm³ |

| Melting Point | 79°C |

| Boiling Point | 318.3±25.0°C at 760 mmHg |

| Flash Point | 146.3±23.2°C |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

| LogP (Partition Coefficient) | 4.07 |

| Refractive Index | 1.773 |

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The low vapor pressure implies limited volatility at ambient conditions, which is advantageous for storage and handling.

Synthetic Methodologies

Literature-Specific Synthesis

A study by Qi and Tung (2011) cited in Chemsrc describes the synthesis of 2-iodobenzo[d]thiazole, though procedural details are abbreviated. Contextualizing this within broader methodologies:

-

Key Steps:

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s halogenated structure positions it as a precursor in synthesizing iodinated drug candidates, particularly antimicrobials and antivirals .

Material Science

High thermal stability (boiling point >300°C) and refractive index (1.773) suggest utility in organic semiconductors or optical materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume